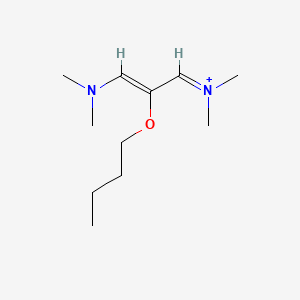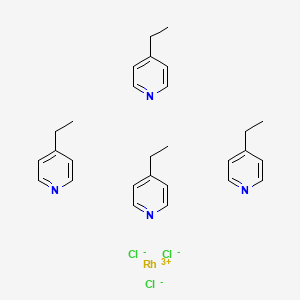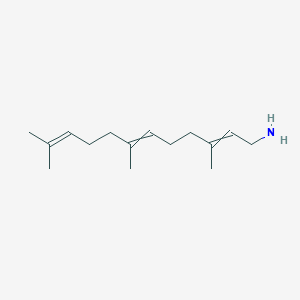
N-(3,7,11-trimethyl-2,6,10-dodecatrienyl)amine
Overview
Description
Farnesyl amine is a natural product found in Monomorium fieldi with data available.
Scientific Research Applications
Catalytic Amination of Biomass-Based Alcohols
Amines, including those derived from N-(3,7,11-trimethyl-2,6,10-dodecatrienyl)amine, are central to the chemical industry, with applications in agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. Their synthesis often involves direct alcohol amination, which is an efficient method for producing low alkyl chain amines. This process is significant for the production of various industrial chemicals (Pera‐Titus & Shi, 2014).
Biologically Active Compounds from Algae
Compounds like farnesyl oleate and farnesyl palmitate, structurally similar to this compound, have been obtained from algae like Botryococcus braunii. These compounds have potential applications in biofuels and biologically active substances (Inoue et al., 1994).
CO2 Capture Solvents
Polyamines, similar in structure to this compound, have been evaluated as CO2 capture solvents. Their properties like absorption rate, thermal stability, and viscosity make them potential candidates for efficient CO2 capture in industrial processes (Kim et al., 2019).
Synthetic Methods in Organic Chemistry
The development of methods for synthesizing N-methyl- and N-alkylamines is important for both academic research and industrial production. This includes the synthesis of amines structurally related to this compound, which are used in life-science molecules and have significant regulatory roles (Senthamarai et al., 2018).
Gastric Antisecretory Agents
Research has been conducted on compounds like N1-piperonyl-N4-3,7,11-trimethyl-2,6,10-dodecatrienylpiperazine, demonstrating potential as gastric antisecretory drugs. These compounds, related to this compound, have shown promise in preventing hypersecretion and in treating experimental ulcers (Bianchetti et al., 1975).
properties
Molecular Formula |
C15H27N |
|---|---|
Molecular Weight |
221.38 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C15H27N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12,16H2,1-4H3 |
InChI Key |
BDKQVCHNTAJNJR-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN)C)C)C |
synonyms |
farnesylamine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1225705.png)
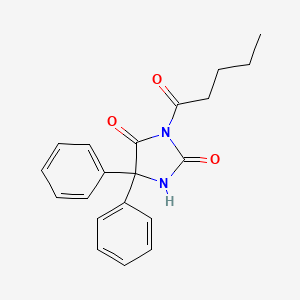
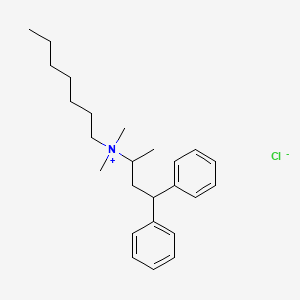
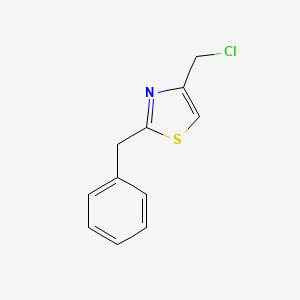
![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)


